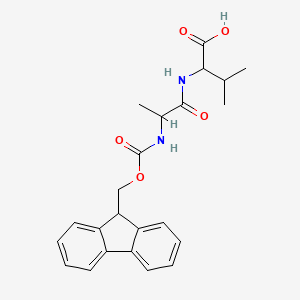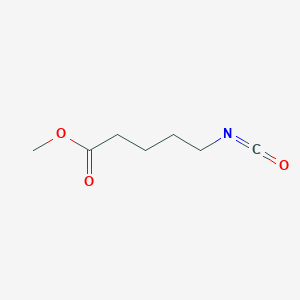
Methyl 5-isocyanatopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-isocyanatopentanoate is an organic compound with the molecular formula C7H11NO3 It is a derivative of pentanoic acid and contains both ester and isocyanate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-isocyanatopentanoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 5-aminopentanoate with phosgene. The reaction typically occurs under anhydrous conditions and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:
Methyl 5-aminopentanoate+Phosgene→Methyl 5-isocyanatopentanoate+Hydrochloric acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene, a highly toxic gas, necessitates stringent safety measures, including closed systems and proper ventilation.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-isocyanatopentanoate undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form a primary amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions:
Alcohols and Amines: For addition reactions, common reagents include methanol, ethanol, and various amines.
Water: Hydrolysis reactions typically occur under aqueous conditions.
Catalysts: Polymerization reactions may require catalysts such as dibutyltin dilaurate.
Major Products:
Urethanes and Ureas: Formed from addition reactions with alcohols and amines.
Primary Amines: Formed from hydrolysis reactions.
Polyurethanes: Formed from polymerization reactions.
Scientific Research Applications
Methyl 5-isocyanatopentanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Materials Science: The compound is utilized in the production of polyurethanes, which are used in foams, coatings, and adhesives.
Biological Research: It can be used to modify biomolecules through isocyanate chemistry, enabling the study of protein interactions and functions.
Mechanism of Action
The mechanism of action of methyl 5-isocyanatopentanoate primarily involves the reactivity of the isocyanate group. Isocyanates are electrophilic and can react with nucleophiles such as hydroxyl and amino groups. This reactivity allows the compound to form covalent bonds with various substrates, leading to the formation of urethanes, ureas, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.
Comparison with Similar Compounds
Methyl 5-isocyanatopentanoate can be compared with other isocyanate-containing compounds such as:
Methyl isocyanate: A simpler isocyanate compound with a similar reactivity profile but lacking the ester functionality.
Ethyl isocyanatopentanoate: Similar to this compound but with an ethyl ester group instead of a methyl ester group.
Uniqueness: this compound is unique due to the presence of both ester and isocyanate functional groups, which allows for a broader range of chemical reactivity and applications compared to simpler isocyanates.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 5-isocyanatopentanoate |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)4-2-3-5-8-6-9/h2-5H2,1H3 |
InChI Key |
MYRWIORDPCPHHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid](/img/structure/B13536660.png)
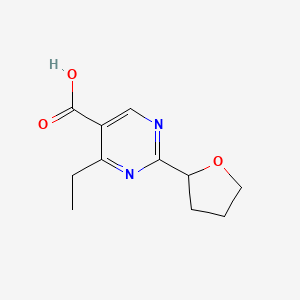
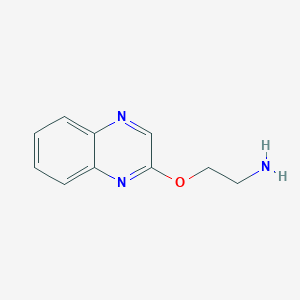
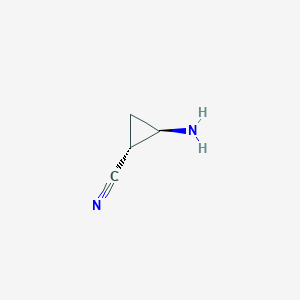
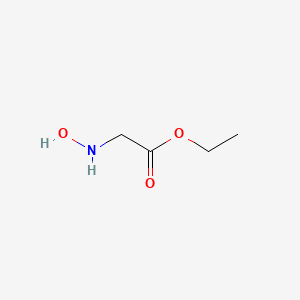
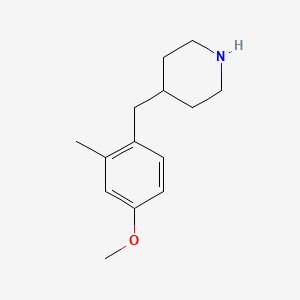
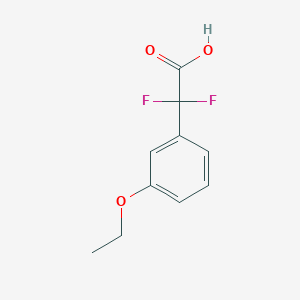
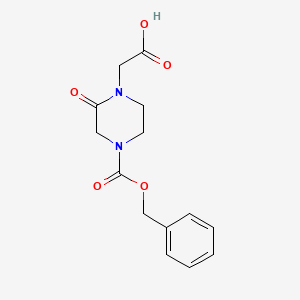
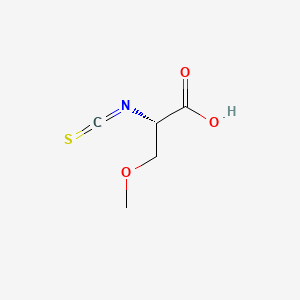
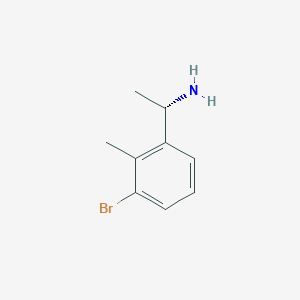
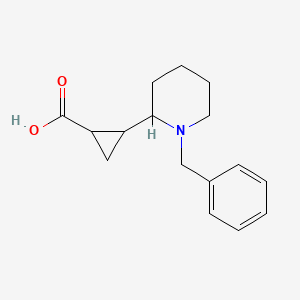
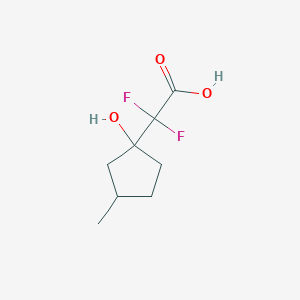
![2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B13536731.png)
